6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine

Medicinal Chemistry Physicochemical Properties Drug Design

6-Fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine (CAS 1248180-88-2) is a research-grade fluorinated heterocyclic building block distinguished by its 6-fluoro substitution on the pyridine ring. This compound serves as a critical probe in 5-HT1A receptor SAR studies, where fluorine imparts unique lipophilicity (XLogP3-AA 2.1) and hydrogen-bonding profiles unattainable with 6-chloro, 6-methyl, or 6-methoxy analogs. Its well-characterized computed parameters (TPSA 37.8 Ų, 3 HBA, 1 HBD) provide a reliable benchmark for optimizing drug-likeness in heterocyclic amine libraries. Additionally, it acts as a core scaffold for synthesizing fluorine-bearing kinase inhibitors targeting Fms or Kit kinases, where metabolic stability is paramount. Procure this high-purity building block to ensure reproducible pharmacophore dissection and streamlined lead optimization.

Molecular Formula C11H10FN3
Molecular Weight 203.22 g/mol
Cat. No. B13289344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine
Molecular FormulaC11H10FN3
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC2=NC(=CC=C2)F
InChIInChI=1S/C11H10FN3/c12-10-5-3-6-11(15-10)14-8-9-4-1-2-7-13-9/h1-7H,8H2,(H,14,15)
InChIKeyZPQWFNSSGBTNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine: Physicochemical & Structural Baseline for Procurement


6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine (CAS 1248180-88-2) is a fluorinated heterocyclic compound of the 6-substituted-2-pyridinylmethylamine class, with a molecular formula of C11H10FN3 and a molecular weight of 203.22 g/mol [1]. It is a derivative of pyridine and is categorized as a secondary amine . This compound is primarily utilized as a research chemical and a synthetic building block in medicinal chemistry, often for exploring 5-HT1A receptor interactions or kinase inhibition pathways [2].

Procurement Alert: Why 6-Fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine Cannot Be Arbitrarily Substituted


Substituting 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine with other 6-substituted analogs (e.g., chloro, methyl, or methoxy derivatives) can significantly alter experimental outcomes due to the unique impact of the fluorine atom on the compound's physicochemical and potential pharmacological profile. As demonstrated in SAR studies of this class, the nature and position of substituents on the pyridine ring are critically involved in the ability of compounds to recognize and activate biological targets such as the 5-HT1A receptor [1]. The introduction of fluorine impacts key parameters like lipophilicity and hydrogen bonding capacity, which can drastically affect binding affinity, metabolic stability, and overall molecular recognition compared to other halogen or alkyl variants [2].

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine: Quantifiable Differentiation & Comparative Evidence


Physicochemical Differentiation: Lipophilicity (LogP) and H-Bond Acceptor Profile

The fluorine atom in 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine imparts a distinct physicochemical profile compared to its chloro- and methyl-substituted analogs. The computed XLogP3-AA value is 2.1, which is lower than the 6-chloro analog (2.6) but slightly higher than the 6-methyl analog (2.0). More importantly, the target compound has a Hydrogen Bond Acceptor (HBA) count of 4, versus 3 for both the chloro and methyl derivatives [1][2][3]. This combination of moderate lipophilicity and enhanced hydrogen bonding potential can influence membrane permeability and target binding interactions differently from other halogen or alkyl substitutions.

Medicinal Chemistry Physicochemical Properties Drug Design

Class-Level Evidence: Binding Affinity at 5-HT1A Receptors

While no direct binding data for 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine is publicly available, the compound belongs to a class of 6-substituted-2-pyridinylmethylamines designed as 5-HT1A receptor ligands. In a foundational study, several derivatives from this class demonstrated high affinity for 5-HT1A receptors with pKi values ≥ 8 [1]. The study explicitly notes that the nature and position of substituents on the pyridine ring are critical for receptor recognition [1]. This provides a class-level justification for selecting a specific 6-substituted analog like the 6-fluoro derivative, as the substitution pattern is a key determinant of activity.

Neuropharmacology 5-HT1A Receptor Binding Affinity

Procurement-Relevant Specifications: Purity, Storage, and Hazard Profile

From a procurement standpoint, 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine is typically supplied at a minimum purity specification of 95% by reputable vendors . This is comparable to its 6-chloro analog, which is also offered at 95% purity . However, a key differentiator is its hazard profile; the 6-fluoro derivative is classified as a Class 6.1 toxic substance (UN2811) requiring special handling and shipping considerations, which may impact procurement logistics and laboratory safety protocols .

Procurement Specifications Safety

6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine: Validated Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies on 5-HT1A Receptor Agonists

This compound is an appropriate choice for SAR studies exploring the impact of 6-position substituents on 5-HT1A receptor affinity and selectivity. Its distinct physicochemical properties (moderate LogP, increased HBA count) compared to other 6-halo or 6-alkyl analogs make it a valuable probe for dissecting the pharmacophore requirements of this receptor class [1].

Synthesis of Fluorinated Kinase Inhibitor Libraries

As a fluorinated building block, 6-fluoro-N-(pyridin-2-ylmethyl)pyridin-2-amine can be employed as a precursor or core scaffold in the synthesis of novel kinase inhibitors, particularly those targeting kinases where a fluorine atom is known to confer metabolic stability or modulate binding interactions, such as Fms or Kit kinases [2].

Physicochemical Profiling of Heterocyclic Amine Libraries

The compound's well-defined computed properties, including XLogP3-AA of 2.1 and a TPSA of 37.8 Ų, provide a benchmark for evaluating the impact of fluorination on the physicochemical profile of heterocyclic amine libraries, which is crucial in early-stage drug discovery for optimizing drug-likeness [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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